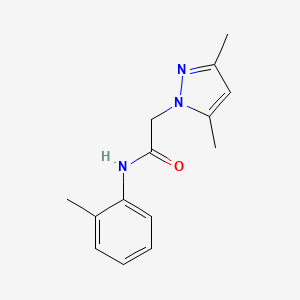![molecular formula C13H17NO4 B6632981 tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate, also known as FB1, is a mycotoxin produced by the fungus Fusarium verticillioides. It is a common contaminant in maize and other cereal crops, and exposure to FB1 has been linked to various health problems in humans and animals. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of FB1 in scientific research.
Mecanismo De Acción
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate acts by binding to the active site of ceramide synthase, preventing it from catalyzing the synthesis of ceramide. This leads to an accumulation of sphinganine, a precursor to ceramide, which can disrupt cellular signaling pathways and induce cell death. Additionally, this compound can inhibit the activity of other enzymes involved in sphingolipid metabolism, leading to further disruption of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These include induction of apoptosis and autophagy, inhibition of cell proliferation and migration, and modulation of immune responses. In animal studies, exposure to this compound has been linked to liver and kidney damage, immune system dysfunction, and developmental abnormalities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate has several advantages for use in laboratory experiments. It is a potent inhibitor of ceramide synthase and can be used to study the role of ceramide and other sphingolipids in cellular processes. Additionally, this compound is relatively stable and can be easily synthesized or obtained from commercial sources. However, there are also several limitations to using this compound in experiments. It is highly toxic and can pose a risk to researchers handling it. Additionally, its effects on cellular processes can be complex and difficult to interpret.
Direcciones Futuras
There are many potential future directions for research on tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate. One area of interest is the development of new methods for synthesizing this compound and related compounds. Additionally, there is ongoing research into the mechanism of action of this compound and its effects on cellular processes. Future studies may also investigate the potential therapeutic applications of this compound, such as in the treatment of cancer or other diseases. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in humans.
Métodos De Síntesis
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate can be synthesized using a variety of methods, including chemical synthesis, microbial fermentation, and enzymatic conversion. One common method involves the condensation of 4-hydroxybenzaldehyde and tert-butyl carbamate in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then oxidized to form this compound.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate has been widely used as a tool in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. It has been shown to inhibit the activity of ceramide synthase, an enzyme involved in the synthesis of ceramide, a key component of cell membranes. This inhibition can lead to a variety of cellular effects, including apoptosis, autophagy, and inflammation.
Propiedades
IUPAC Name |
tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-7-9-4-5-11(16)10(6-9)8-15/h4-6,8,16H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPCSFLHVQVFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)

![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)



![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)

![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)